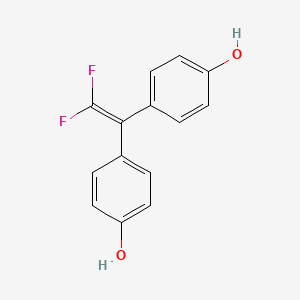
4,4'-(2,2-Difluoroethene-1,1-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol is an organic compound with the molecular formula C14H10F2O2 This compound is characterized by the presence of two phenol groups connected by a difluoroethene bridge
Métodos De Preparación
The synthesis of 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol typically involves the reaction of phenol with 2,2-difluoroethene under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents for these reactions include nitric acid, sulfuric acid, and halogens.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters, which are useful in polymer chemistry.
Aplicaciones Científicas De Investigación
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.
Industry: It is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in high-performance materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoroethene bridge provides rigidity to the molecule, affecting its binding affinity and specificity. The compound can also participate in redox reactions, altering the oxidative state of its targets.
Comparación Con Compuestos Similares
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol can be compared with other similar compounds, such as:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has a similar structure but lacks the fluorine atoms. The presence of fluorine in 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol enhances its chemical stability and reactivity.
4,4’-(Cyclohexane-1,1-diyl)diphenol: This compound has a cyclohexane bridge instead of a difluoroethene bridge. The cyclohexane ring provides flexibility, whereas the difluoroethene bridge in 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol offers rigidity and unique electronic properties.
Propiedades
Fórmula molecular |
C14H10F2O2 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
4-[2,2-difluoro-1-(4-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H |
Clave InChI |
YFWATHMNZHUPHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
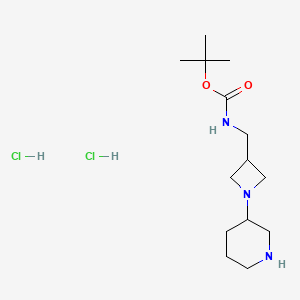
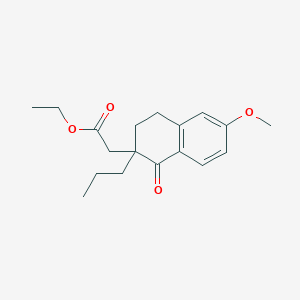
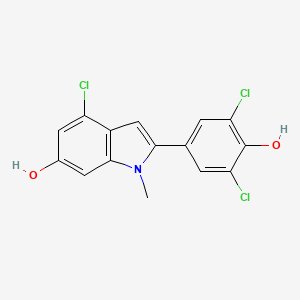
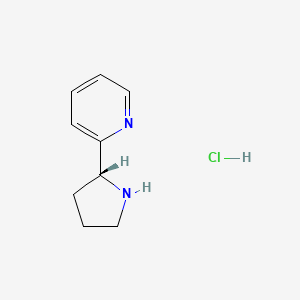

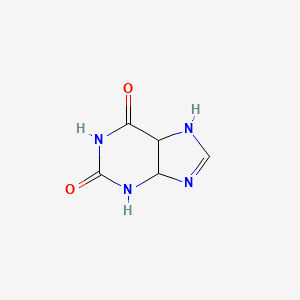
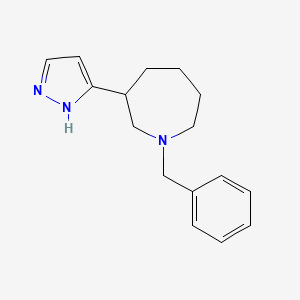
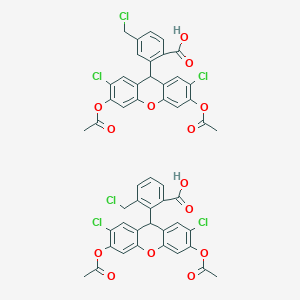
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)



